Lipophilicity Divergence: 2-(4-phenylpiperazin-1-yl)acetamide vs. 1-Phenylpiperazine and 4-Phenylpiperidine
The lipophilicity of 2-(4-phenylpiperazin-1-yl)acetamide (logP = 0.4664) is markedly lower than that of 1-phenylpiperazine (logP = 1.1–1.5) and 4-phenylpiperidine (logP = 2.39–3.28), representing a reduction of approximately 0.6–2.8 log units [1]. This difference is critical for compounds intended for CNS targets, where optimal logP ranges for brain penetration are typically between 1–3, and for maintaining aqueous solubility suitable for fragment-based screening . The lower lipophilicity of 2-(4-phenylpiperazin-1-yl)acetamide reduces the risk of nonspecific binding and precipitation in biochemical assays compared to its more lipophilic piperazine and piperidine analogs.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 0.4664 (calculated) |
| Comparator Or Baseline | 1-Phenylpiperazine: 1.1–1.5; 4-Phenylpiperidine: 2.39–3.28 |
| Quantified Difference | ΔlogP = 0.6–2.8 units lower for target compound |
| Conditions | Calculated logP values from vendor databases and computational predictions |
Why This Matters
Lower lipophilicity directly translates to improved aqueous solubility and reduced assay interference, enabling more reliable fragment screening and hit-to-lead optimization.
- [1] Molbase. 1-Phenylpiperazine. CAS 92-54-6. LogP: 1.49. View Source
